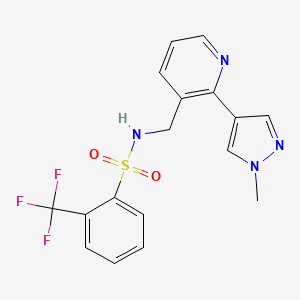![molecular formula C23H24N2O3 B2644294 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892427-22-4](/img/no-structure.png)
3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurans are a class of organic compounds that consist of a fused benzene and furan ring . Pyrimidinediones, on the other hand, are a type of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms, and two carbonyl groups at the 2 and 4 positions.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The butyl group is a four-carbon alkyl group, and the 2,5-dimethylphenyl group is a phenyl group with methyl groups at the 2 and 5 positions .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present. For example, the carbonyl groups in the pyrimidinedione part might undergo nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Research has explored the synthesis and reactions of related heterocyclic compounds, demonstrating the chemical versatility and potential utility of these compounds in creating novel substances. For example, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been studied for their insecticidal and antibacterial potential, indicating the broader applicability of pyrimidine derivatives in pharmaceutical and agrochemical fields (Deohate & Palaspagar, 2020).
Pharmaceutical Applications
- Several compounds containing pyrimidine moieties have been explored for their biological activities, including antibacterial, antifungal, and antithrombotic properties. This suggests that derivatives of pyrimidine, such as the one you're interested in, might also find applications in drug discovery and development. For instance, the facile one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones has been reported, highlighting their potential in medicinal chemistry due to their antibacterial activities (Bazgir et al., 2013).
Novel Synthetic Methods
- Research into novel methods for synthesizing heterocyclic compounds, including pyrimidine derivatives, showcases the ongoing interest in developing more efficient and versatile approaches to accessing these compounds. For example, novel synthesis routes for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been proposed, which are significant for pharmaceutical chemistry due to their biological activities (Osyanin et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2,5-dimethylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one to form 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one. This intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "3-butyl-4-hydroxy-2H-chromen-2-one", "2-amino-4,6-dimethylpyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate to form 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one.", "Step 2: Reaction of 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |
CAS-Nummer |
892427-22-4 |
Molekularformel |
C23H24N2O3 |
Molekulargewicht |
376.456 |
IUPAC-Name |
3-butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24N2O3/c1-4-5-12-24-22(26)21-20(18-8-6-7-9-19(18)28-21)25(23(24)27)14-17-13-15(2)10-11-16(17)3/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI-Schlüssel |
HQOXRAHVFQTEHE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=C(C=CC(=C4)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)
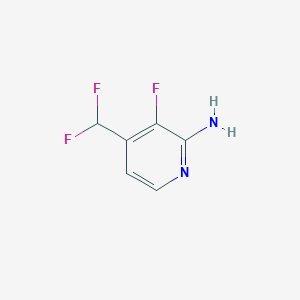
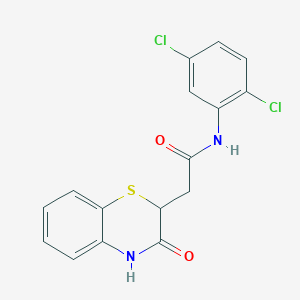
![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)
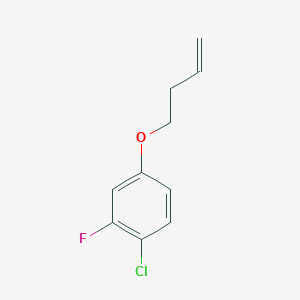
![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2644225.png)
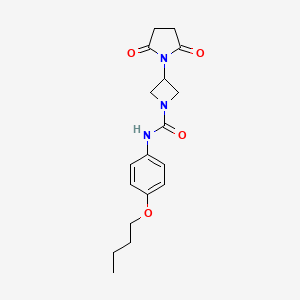
![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)
![5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2644233.png)
